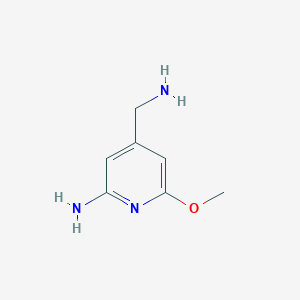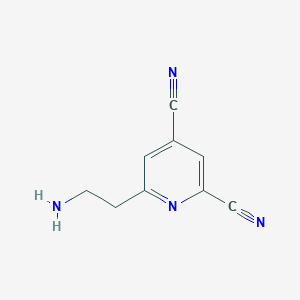
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5FINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(6-Fluoro-4-iodopyridin-2-YL)ethanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by a coupling reaction to introduce the ethanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. .
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(6-Fluoro-4-iodopyridin-2-YL)ethanone is largely dependent on its interaction with molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone can be compared with other halogenated pyridine derivatives, such as:
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Similar in structure but with chlorine instead of iodine, affecting its reactivity and biological activity.
1-(6-Fluoropyridin-2-yl)ethanone: Lacks the iodine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Contains additional fluorine atoms, which can influence its chemical behavior and applications .
Eigenschaften
Molekularformel |
C7H5FINO |
|---|---|
Molekulargewicht |
265.02 g/mol |
IUPAC-Name |
1-(6-fluoro-4-iodopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |
InChI-Schlüssel |
XRSMYWYKBWCDLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)



![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)





